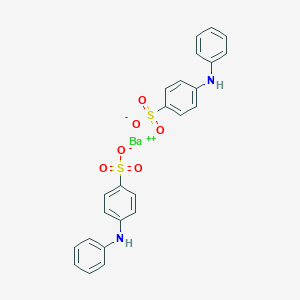
4-anilinobenzenesulfonate;barium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilinobenzenesulfonate;barium(2+) is a chemical compound with the molecular formula (C12H10NO3S)2BaThis compound is commonly used as a redox indicator in various titration processes due to its ability to form colored complexes with metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) typically involves the sulfonation of diphenylamine followed by the neutralization with barium hydroxide. The reaction conditions include:
Sulfonation: Diphenylamine is reacted with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with barium hydroxide to form the barium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained in the form of a powder with high assay values (≥95%) .
化学反应分析
Types of Reactions
4-anilinobenzenesulfonate;barium(2+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
Pharmaceutical Applications
Barium diphenylamine-4-sulfonate serves as a pharmaceutical intermediate , playing a crucial role in the synthesis of various drugs. It has been utilized in the development of antimicrobial agents and anticancer drugs. For instance, recent studies have demonstrated its effectiveness in inhibiting carbonic anhydrase IX, an enzyme associated with tumor growth. Compounds derived from this sulfonate exhibited significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .
Analytical Chemistry
In analytical chemistry, barium diphenylamine-4-sulfonate is employed as an analytical dosing agent . It is particularly useful for detecting explosive substances due to its ability to form stable complexes with certain analytes. This property makes it valuable in forensic science and environmental monitoring .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives synthesized from 4-anilinobenzenesulfonate; barium(2+). The derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that several compounds exhibited promising antibacterial activity, particularly those with electron-withdrawing substituents .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4e | 15 | Staphylococcus aureus |
| 4f | 20 | Escherichia coli |
| 4k | 10 | Bacillus subtilis |
Case Study 2: Detection of Explosives
The compound has been investigated for its application in detecting explosives. Its ability to react with nitro compounds allows for the development of sensitive detection methods useful in security and military applications. Research indicates that barium diphenylamine-4-sulfonate can enhance the sensitivity of detection techniques such as colorimetric assays .
Materials Science Applications
In materials science, barium diphenylamine-4-sulfonate is utilized in the production of thin films and coatings. Its properties as an organometallic compound make it suitable for applications in electronics and photonics, including LED manufacturing and semiconductor fabrication .
作用机制
The mechanism of action of benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) primarily involves its role as a redox indicator. It forms colored complexes with metal ions, which can be used to visually indicate the endpoint of a titration. The molecular targets include metal ions such as iron, copper, and manganese, which interact with the sulfonic acid groups to form stable complexes .
相似化合物的比较
Similar Compounds
Diphenylamine-4-sulfonic acid sodium salt: Similar in structure but contains sodium instead of barium.
Diphenylamine-4-sulfonic acid: The parent compound without the barium salt.
Benzenesulfonic acid: Lacks the phenylamino group and barium salt.
Uniqueness
4-anilinobenzenesulfonate;barium(2+) is unique due to its specific combination of the sulfonic acid group and barium salt, which enhances its ability to form stable colored complexes with metal ions. This makes it particularly useful as a redox indicator in various analytical applications .
属性
CAS 编号 |
6211-24-1 |
|---|---|
分子式 |
C12H11BaNO3S |
分子量 |
386.61 g/mol |
IUPAC 名称 |
4-anilinobenzenesulfonate;barium(2+) |
InChI |
InChI=1S/C12H11NO3S.Ba/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |
InChI 键 |
CTWPNQULKVDWQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Ba+2] |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Ba] |
Key on ui other cas no. |
6211-24-1 |
Pictograms |
Irritant |
同义词 |
Diphenylamine-4-sulfonic acid barium salt |
产品来源 |
United States |
Q1: How does the solubility of Barium diphenylamine-4-sulfonate (BDPA) change in Acetonitrile-Water mixtures?
A: Research suggests that the solubility of BDPA is influenced by the composition of Acetonitrile-Water (AN-H2O) mixtures. As the proportion of acetonitrile increases in the mixture, the solubility of BDPA decreases. [] This observation implies that BDPA is more soluble in water than in acetonitrile.
Q2: What happens to the electrostriction volume of BDPA in different Acetonitrile-Water mixtures?
A: Studies show that BDPA exhibits negative electrostriction volumes in AN-H2O mixtures. [] Interestingly, the magnitude of these negative values increases with a higher percentage of acetonitrile in the mixture. This observation indicates a greater compression of the solvent molecules around the BDPA ions in solvent systems with higher acetonitrile content.
Q3: What is a known application of Barium diphenylamine-4-sulfonate?
A: Barium diphenylamine-4-sulfonate is utilized as a metal antioxidant in lubricating oil compositions for fluid dynamic bearings. [] This application leverages the antioxidant properties of BDPA to enhance the stability and performance of the lubricating oil, particularly in demanding applications like hard disk drives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















